tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a trifluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions,
Biological Activity
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 946399-62-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a tert-butyl ester. The molecular formula is and its molecular weight is approximately 335.34 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀F₃N₃O₂ |
Molecular Weight | 335.34 g/mol |
CAS Number | 946399-62-8 |
Synonyms | This compound |
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer research. It has been noted for its potential role as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis which is crucial for cancer cell proliferation.
Inhibition of PHGDH
Research indicates that compounds with a piperazine moiety, similar to this compound, can act as effective inhibitors of PHGDH. A study demonstrated that such inhibitors could reduce glucose-derived serine production in cancer cells, thereby inhibiting their growth in vitro and in vivo .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly enhances the potency of the compound against various biological targets. Studies have shown that modifications to the piperazine or pyridine rings can lead to substantial changes in biological activity. For instance, variations in substituents on the pyridine ring can affect binding affinity and selectivity towards PHGDH .
Case Studies and Research Findings
- Anticancer Activity : In a high-throughput screening study involving over 400,000 small molecules, compounds similar to this compound were identified as potent inhibitors of PHGDH. The best-performing compounds exhibited low micromolar inhibition and showed efficacy in reducing tumor growth in xenograft models .
- Pharmacological Profiles : A comprehensive review highlighted various derivatives containing the trifluoromethyl group, noting their enhanced pharmacological profiles compared to non-fluorinated analogs. These derivatives often displayed improved solubility and metabolic stability, contributing to their potential as therapeutic agents .
- Mechanistic Studies : Additional studies focused on elucidating the mechanism by which these compounds exert their effects on cellular metabolism. The inhibition of PHGDH leads to decreased serine levels, which are critical for nucleotide synthesis and overall cellular function in rapidly dividing cancer cells .
Properties
IUPAC Name |
tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-5-4-11(10-19-12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURQIBZQLRFTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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